molecular formula C25H21Cl2NO4 B2963983 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-24-9

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2963983
CAS No.: 338749-24-9
M. Wt: 470.35
InChI Key: RVHYMIXRPKDFDK-AZPGRJICSA-N
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Description

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime features a cyclopropane ring substituted with a 1,3-benzodioxole moiety and a 4-methoxyphenyl ketone group. The oxime functional group is further substituted with a 2,4-dichlorobenzyl ether (Fig. 1). This structure combines electron-donating (methoxy) and electron-withdrawing (dichlorobenzyl) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c1-29-19-7-3-15(4-8-19)25(28-32-13-17-2-6-18(26)11-22(17)27)21-12-20(21)16-5-9-23-24(10-16)31-14-30-23/h2-11,20-21H,12-14H2,1H3/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYMIXRPKDFDK-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antifungal, anticancer, and other therapeutic effects.

Chemical Structure

The molecular formula of the compound is C25H24Cl2N2O3C_{25}H_{24}Cl_2N_2O_3. The structure features a cyclopropyl group and a benzodioxole moiety, which are significant for its biological activity.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit notable antifungal properties. For instance, derivatives of benzodioxole have been shown to enhance the efficacy of antifungal agents in vitro. A study highlighted that certain oxime derivatives demonstrated synergistic effects when combined with established antifungal drugs, suggesting that the target compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For example, pyrazole derivatives with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. These compounds often exhibit enhanced activity when used in combination with conventional chemotherapeutics like doxorubicin .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of compounds structurally related to our target compound. The results indicated that these compounds inhibited fungal growth effectively and could serve as lead structures for developing new antifungal agents .

Study 2: Anticancer Synergy

Another investigation focused on the synergistic effects of benzodioxole derivatives combined with chemotherapeutic agents. The findings revealed that these combinations significantly increased apoptosis in cancer cells compared to monotherapy, suggesting a promising avenue for enhancing cancer treatment regimens .

Research Findings

Activity Related Compounds Findings
AntifungalBenzodioxole derivativesSynergistic effects with existing antifungals
AnticancerPyrazole derivativesEnhanced cytotoxicity in MCF-7 and MDA-MB-231 cells
Other ActivitiesVarious structural analogsNotable anti-inflammatory and antibacterial effects reported

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name Key Substituents (vs. Target) Molecular Formula Molecular Weight (g/mol) Source
Target Compound N/A C24H19Cl2NO5 472.32
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime 4-Chloro-3-nitrophenyl (vs. 4-methoxyphenyl) C24H17Cl3N2O5 503.76
2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime 4-Nitrophenyl, 2-phenoxyethyl (vs. dichlorobenzyl) C24H21ClN2O4 436.89
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime Fluorophenyl, chloro-fluorophenyl C23H16Cl3F2NO 466.74
Key Observations:

Substituent Effects: Replacement of the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro or chloro) increases molecular polarity and may enhance binding to biological targets .

Synthetic Accessibility: Analogous oxime derivatives, such as (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, are synthesized via "one-pot" reactions with yields up to 70.6% . The dichlorobenzyl substitution in the target compound may require optimized reaction conditions due to steric hindrance.

Physicochemical and Crystallographic Data

Table 2: Crystallographic and Stability Data
Compound Crystal System Space Group Melting Point (°C) Stability Notes Source
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (Analog) Monoclinic P21/n N/A Stable under inert conditions
Target Compound (Theoretical) Not reported N/A N/A Likely hygroscopic due to oxime N/A
2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime Not reported N/A 152–154 Sensitive to light
Key Observations:
  • Stability data for the target compound are lacking, but its dichlorobenzyl group may confer resistance to oxidative degradation compared to nitro-substituted analogs .

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